molecular formula C8H8FIO B3059437 1-Ethoxy-2-fluoro-4-iodobenzene CAS No. 1208075-88-0

1-Ethoxy-2-fluoro-4-iodobenzene

Cat. No.: B3059437
CAS No.: 1208075-88-0
M. Wt: 266.05
InChI Key: ZVEWRJKZCLDJMI-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

It is known that halogenated benzene derivatives can participate in various biochemical reactions . They can undergo electrophilic aromatic substitution reactions, which involve the replacement of a hydrogen atom on the benzene ring with an electrophile . This property could potentially allow 1-Ethoxy-2-fluoro-4-iodobenzene to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Cellular Effects

It is known that halogenated benzene derivatives can influence cell function For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that halogenated benzene derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A related compound, 1-ethoxy-2,3-difluoro-4-iodobenzene, has been synthesized in a microreactor system, and it was found that the yield of the reaction reached 91.3% within a short time of 16 minutes . This suggests that this compound could also exhibit rapid effects in laboratory settings.

Metabolic Pathways

It is known that halogenated benzene derivatives can participate in various metabolic pathways . They can interact with various enzymes and cofactors, and they can affect metabolic flux and metabolite levels.

Transport and Distribution

It is known that halogenated benzene derivatives can interact with various transporters and binding proteins . They can also affect their localization or accumulation within cells and tissues.

Subcellular Localization

It is known that halogenated benzene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the ethoxylation of 2-fluoro-4-iodobenzene. The reaction typically requires the presence of a base such as potassium carbonate and an ethylating agent like ethyl bromide. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethoxy-2-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEWRJKZCLDJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304940
Record name 1-Ethoxy-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-88-0
Record name 1-Ethoxy-2-fluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208075-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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